molecular formula C10H17NO5 B6248668 tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate CAS No. 2416234-09-6

tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate

Cat. No. B6248668
CAS RN: 2416234-09-6
M. Wt: 231.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate (t-BuNOC) is a synthetic compound that is widely used in scientific research. It is a versatile compound that can be used for a variety of applications, including synthesis, drug delivery, and protein-protein interactions. T-BuNOC has been studied extensively and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

T-BuNOC is a versatile compound that can be used for a variety of scientific research applications. It has been used as a substrate for enzyme reactions, as a reagent for synthesizing other compounds, and as a drug delivery system. It has also been used to study protein-protein interactions and to study the biochemical and physiological effects of tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate on cells.

Mechanism of Action

T-BuNOC acts as a reversible inhibitor of enzymes, meaning that it can both inhibit and activate enzymes depending on the concentration of the compound. It has been shown to inhibit the activity of enzymes such as cytochrome P450, proteases, and phosphatases. It has also been shown to activate enzymes such as phospholipase A2, which is involved in the breakdown of phospholipids.
Biochemical and Physiological Effects
T-BuNOC has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, to reduce inflammation, and to reduce the production of reactive oxygen species. It has also been found to act as an antioxidant and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

T-BuNOC has several advantages for lab experiments. It is a relatively inexpensive compound, it is easy to synthesize, and it is relatively stable in aqueous solutions. However, it can be toxic at high concentrations, so it should be used with caution.

Future Directions

There are several potential future directions for research on tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate. It could be used to study the effects of tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate on other proteins and enzymes, as well as its effects on other diseases and conditions. It could also be used to develop new drugs or drug delivery systems. Additionally, it could be used to study the effects of tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate on cell signaling pathways and gene expression. Finally, it could be used to study the effects of tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate on the immune system.

Synthesis Methods

T-BuNOC can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl alcohol and N-3-(hydroxymethyl)-5-oxooxolan-3-ylcarbamate. This reaction produces tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate in high yields and can be performed in a variety of solvents, including acetonitrile, dichloromethane, and toluene. The reaction is typically performed at room temperature and does not require any special equipment.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate involves the protection of a hydroxyl group, followed by the reaction with a carbamate derivative. The carbamate derivative is synthesized from a diol and an isocyanate. The final step involves deprotection of the hydroxyl group to obtain the desired product.", "Starting Materials": [ "3-hydroxymethyl-5-hydroxyoxolan-2-one", "tert-butyl chloroformate", "diethyl ether", "potassium carbonate", "methyl isocyanate", "sodium hydroxide", "water" ], "Reaction": [ "Protection of the hydroxyl group: 3-hydroxymethyl-5-hydroxyoxolan-2-one is dissolved in diethyl ether and treated with tert-butyl chloroformate and potassium carbonate. The mixture is stirred at room temperature for several hours to obtain the tert-butyl 3-(tert-butoxycarbonyl)oxolan-2-one intermediate.", "Synthesis of the carbamate derivative: The tert-butyl 3-(tert-butoxycarbonyl)oxolan-2-one intermediate is dissolved in diethyl ether and treated with methyl isocyanate. The mixture is stirred at room temperature for several hours to obtain the tert-butyl N-[3-(tert-butoxycarbonyl)-5-oxooxolan-3-yl]carbamate intermediate.", "Deprotection of the hydroxyl group: The tert-butyl N-[3-(tert-butoxycarbonyl)-5-oxooxolan-3-yl]carbamate intermediate is dissolved in a mixture of water and sodium hydroxide. The mixture is stirred at room temperature for several hours to obtain the final product, tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate." ] }

CAS RN

2416234-09-6

Product Name

tert-butyl N-[3-(hydroxymethyl)-5-oxooxolan-3-yl]carbamate

Molecular Formula

C10H17NO5

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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